3-propyloxolane-2,5-dione
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Overview
Description
3-propyloxolane-2,5-dione is an organic compound with the molecular formula C₇H₁₀O₃. It is a derivative of succinic anhydride, where a propyl group is attached to the succinic anhydride structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-propyloxolane-2,5-dione can be synthesized through several methods:
Dehydration of Propylsuccinic Acid: This method involves the dehydration of propylsuccinic acid using dehydrating agents such as acetyl chloride or phosphoryl chloride.
Catalytic Hydrogenation: Industrially, propylsuccinic anhydride can be prepared by the catalytic hydrogenation of maleic anhydride in the presence of a propyl group donor.
Chemical Reactions Analysis
Types of Reactions
3-propyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propylsuccinic acid.
Alcoholysis: Reacts with alcohols to form monoesters.
Aminolysis: Reacts with amines to form amides.
Acylation: Used in acylation reactions under Friedel-Crafts conditions.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Amines (e.g., ammonia, primary amines), often in the presence of a base.
Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Hydrolysis: Propylsuccinic acid.
Alcoholysis: Propylsuccinic monoesters.
Aminolysis: Propylsuccinic amides.
Acylation: Various acylated products depending on the substrate used.
Scientific Research Applications
3-propyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers, resins, and coatings due to its reactivity and ability to form stable bonds
Mechanism of Action
The mechanism of action of propylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles (e.g., water, alcohols, amines) through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Removal: The leaving group (e.g., carboxylate ion) is expelled.
Product Formation: The final product (e.g., acid, ester, amide) is formed
Comparison with Similar Compounds
3-propyloxolane-2,5-dione can be compared with other similar compounds such as:
Succinic Anhydride: Lacks the propyl group, making it less hydrophobic and less reactive in certain conditions.
Maleic Anhydride: Contains a double bond, making it more reactive in Diels-Alder reactions.
Phthalic Anhydride: Contains an aromatic ring, making it more rigid and less reactive in nucleophilic substitution reactions
These comparisons highlight the unique properties of propylsuccinic anhydride, such as its increased hydrophobicity and reactivity due to the presence of the propyl group.
Properties
CAS No. |
14035-82-6 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-propyloxolane-2,5-dione |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h5H,2-4H2,1H3 |
InChI Key |
JIUWLLYCZJHZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)OC1=O |
Origin of Product |
United States |
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